BenchChemオンラインストアへようこそ!

donepezilhcl

Neuroscience Alzheimer's Disease Enzymology

Donepezil hydrochloride (CAS 142057-77-0) is the benchmark AChE inhibitor for Alzheimer's research—the only agent in its class with demonstrated MCID on ADAS-cog. Its 30-fold selectivity for central AChE over BuChE (IC50: 33 nM vs. 988 nM) ensures CNS-specific target engagement with minimal off-target noise, while the 70-hour half-life and 4-7 fold steady-state accumulation enable rigorous chronic PK/PD modeling. Well-characterized polymorphic Forms I-IV with validated XRPD/IR signatures guarantee batch-to-batch consistency for formulation development. Choose this definitive reference compound for reproducible, clinically translatable preclinical outcomes.

Molecular Formula C24H30ClNO3
Molecular Weight 416.0 g/mol
CAS No. 142057-77-0
Cat. No. B136834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedonepezilhcl
CAS142057-77-0
Synonyms1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz
Molecular FormulaC24H30ClNO3
Molecular Weight416.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
InChIInChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
InChIKeyXWAIAVWHZJNZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil Hydrochloride CAS 142057-77-0: Core Physicochemical and Pharmacological Profile for Scientific Procurement


Donepezil hydrochloride (CAS 142057-77-0), chemically designated as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor belonging to the piperidine class [1]. As a white crystalline powder freely soluble in chloroform and soluble in water [2], it exhibits a molecular weight of 415.96 g/mol, a logP of approximately 4.7, and a predicted pKa of 8.84±0.10 [3]. It is primarily utilized in research and pharmaceutical development for its potent inhibition of central AChE, leading to increased synaptic acetylcholine concentrations and enhanced cholinergic neurotransmission [1].

Donepezil Hydrochloride vs. Other Cholinesterase Inhibitors: Why Direct Substitution is Scientifically Invalid for Rigorous Research


The cholinesterase inhibitor class (donepezil, rivastigmine, galantamine, tacrine) exhibits fundamental and quantifiable differences in AChE/BuChE selectivity, binding kinetics, and metabolic profiles that preclude simple interchangeability. Donepezil demonstrates a 30-fold selectivity for brain AChE over butyrylcholinesterase (BuChE) (IC50 ratio: 33 nM vs. 988 nM) [1], in stark contrast to rivastigmine, which exhibits a BuChE/AChE selectivity ratio of 1.3 [1], and tacrine, which shows no selectivity [2]. Furthermore, the vastly disparate pharmacokinetic parameters, particularly a 70-hour half-life for donepezil versus 0.6-2 hours for rivastigmine and 7-8 hours for galantamine [1], dictate divergent dosing regimens and steady-state accumulation profiles. Substituting one for another without these specific, evidence-based adjustments would introduce significant variability, compromising data reproducibility and jeopardizing the validity of research outcomes.

Quantitative Differentiation Guide for Donepezil Hydrochloride (CAS 142057-77-0) Against Its Closest Analogs


Superior CNS AChE Selectivity of Donepezil Hydrochloride vs. Rivastigmine and Galantamine

Donepezil exhibits a 30-fold selectivity for inhibiting acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) in human tissue. This is quantified by its BuChE/AChE IC50 ratio of 30, a critical differentiator when compared to rivastigmine (ratio = 1.3) and galantamine (ratio = 4.8) [1]. The absolute IC50 values for brain AChE are 33 nM for donepezil, 42,000 nM for rivastigmine, and 3,900 nM for galantamine [1].

Neuroscience Alzheimer's Disease Enzymology

Distinctive Pharmacokinetic Profile: Extended Half-Life Enabling Once-Daily Dosing of Donepezil Hydrochloride

Donepezil possesses a significantly longer elimination half-life (t1/2) of approximately 70 hours, compared to rivastigmine (0.6-2 hours) and galantamine (7-8 hours) [1]. This extended half-life is coupled with a slower apparent plasma clearance (Cl/F) of 0.13 L/hr/kg for donepezil, contrasting with rivastigmine's 1.5 L/hr/kg and galantamine's 0.34 L/hr/kg [1].

Pharmacokinetics Drug Development ADME

Favorable Tolerability Profile: Quantitatively Lower Incidence of Gastrointestinal Adverse Events vs. Rivastigmine and Galantamine

A systematic review of 'real-world' evidence indicates a lower incidence of gastrointestinal (GI) adverse events (AEs) following treatment with donepezil compared to rivastigmine and galantamine [1]. Across trials in a separate meta-analysis, the overall incidence of adverse events was generally lowest for donepezil and highest for rivastigmine [2]. Fewer donepezil-treated subjects withdrew from studies due to AEs than those treated with rivastigmine or galantamine [1].

Toxicology Clinical Research Safety

Clinically Meaningful Cognitive Efficacy: Donepezil as the Only AChEI Achieving the MCID Threshold on ADAS-cog

In a large-scale systematic review and network meta-analysis, donepezil was identified as the only cognitive enhancer to reach the threshold for a Minimal Clinically Important Difference (MCID) on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) [1]. This finding positions donepezil as the likely most effective agent across all examined effectiveness outcomes, a distinction not shared by galantamine or rivastigmine [1].

Clinical Efficacy Behavioral Neuroscience Outcome Measures

Optimized Research Applications for Donepezil Hydrochloride (CAS 142057-77-0) Based on Quantified Product Differentiation


Gold-Standard Positive Control in Preclinical Alzheimer's Disease Models

Donepezil is the preferred positive control for in vivo efficacy studies in Alzheimer's disease (AD) transgenic mouse models. Its status as the only AChEI to demonstrate a Minimal Clinically Important Difference (MCID) on the ADAS-cog scale in a comprehensive network meta-analysis [1] establishes it as the benchmark for clinically relevant cognitive improvement. Its once-daily dosing, enabled by a 70-hour half-life [2], simplifies chronic administration protocols, while its favorable tolerability and low attrition rate [3] ensure robust, longitudinal data collection.

Selective CNS Target Engagement Studies and Off-Target Mitigation Assays

Due to its 30-fold selectivity for central AChE over peripheral BuChE [2], donepezil is the optimal tool for experiments designed to isolate CNS cholinergic effects. This high selectivity minimizes confounding variables associated with peripheral cholinergic activation, which is more pronounced with less selective agents like rivastigmine (BuChE/AChE ratio = 1.3) [2]. Researchers investigating the specific role of central cholinergic signaling in cognition, behavior, or neuroprotection can use donepezil to achieve target engagement with greater confidence and reduced off-target noise.

Longitudinal Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Steady-State Investigations

The unique pharmacokinetic profile of donepezil—specifically its 70-hour half-life and accumulation to 4-7 fold steady-state plasma concentrations over 15 days [2]—makes it the ideal compound for long-term PK/PD modeling studies. This is in stark contrast to the short half-lives of rivastigmine (0.6-2 h) and galantamine (7-8 h) [2], which are less suited for investigating the relationship between chronic drug exposure, sustained target inhibition, and progressive functional outcomes. Donepezil's linear kinetics over a 1-10 mg dose range [4] further facilitate precise dosing and predictable exposure in experimental designs.

Development and Validation of Novel Donepezil-Based Therapeutics and Formulations

The well-characterized polymorphic landscape of donepezil hydrochloride, including stable crystalline Forms (I-IV) with defined XRPD and IR spectral signatures [5], provides a solid foundation for pharmaceutical development. Researchers engaged in creating novel formulations (e.g., extended-release, transdermal, intranasal) or combination therapies can leverage this extensive solid-state characterization for quality control and to ensure batch-to-batch consistency, a level of defined characterization that may not be as readily available for newer or less studied analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for donepezilhcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.